4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole
Description
4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole is a heterocyclic compound featuring a benzoxadiazole core fused with a sulfonamide-piperazine moiety. The benzoxadiazole unit (2,1,3-benzoxadiazole, BOX) is a planar, electron-deficient aromatic system with a high dipole moment due to the oxygen atom in the oxadiazole ring . The sulfonamide-piperazine substituent introduces additional electron-withdrawing and hydrogen-bonding capabilities, making the compound suitable for applications in fluorescence sensing, organic electronics, and pharmaceutical chemistry. Its synthesis typically involves sulfonation of the benzoxadiazole core followed by coupling with piperazine derivatives, as seen in analogous compounds like DAABD-ED (4-(N,N-dimethylaminosulfonyl)-7-(2-aminoethylamino)-2,1,3-benzoxadiazole) .
Structure
3D Structure
Properties
IUPAC Name |
4-piperazin-1-ylsulfonyl-2,1,3-benzoxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c15-18(16,14-6-4-11-5-7-14)9-3-1-2-8-10(9)13-17-12-8/h1-3,11H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQBUWUNDQCXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CC3=NON=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzoxadiazole core or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
-
Antimicrobial Activity :
- Compounds similar to 4-(piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole have shown significant antimicrobial properties against various bacterial strains. For instance, derivatives have demonstrated activity against Escherichia coli and Staphylococcus aureus, indicating potential use in treating bacterial infections .
-
Antitumor Effects :
- Research indicates that benzoxadiazole derivatives can inhibit cancer cell proliferation. For example, compounds with similar structures have been reported to induce apoptosis in cancer cells by modulating specific biochemical pathways .
- Neuroprotective Properties :
Pharmacological Applications
The pharmacological applications of this compound are diverse and include:
- Cancer Therapy : Targeting specific pathways involved in tumor growth and survival.
- Infection Control : Acting as an antimicrobial agent against resistant bacterial strains.
- Neurological Disorders : Potential use in conditions like Alzheimer's disease due to its neuroprotective properties.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of E. coli, S. aureus | |
| Antitumor | Induces apoptosis in cancer cells | |
| Neuroprotective | Modulates neurotransmitter systems |
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 12 µg/mL |
| Related Compound A | S. aureus | 10 µg/mL |
| Related Compound B | Pseudomonas aeruginosa | 15 µg/mL |
Case Studies
-
Antitumor Activity :
- A study evaluated the effects of benzoxadiazole derivatives on breast cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
- Neuroprotection :
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazinylsulfonyl group can form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
| Compound | Core Structure | Substituent(s) | Dipole Moment (Debye) | Band Gap (eV) |
|---|---|---|---|---|
| 4-(Piperazin-1-ylsulfonyl)-BOX | Benzoxadiazole | Piperazine-sulfonamide | ~5.5–6.0 (estimated) | 2.48–2.70 |
| 2,1,3-Benzothiadiazole (BTD) | Benzothiadiazole | None (parent structure) | ~4.0–4.5 | 1.8–2.2 |
| DAABD-ED | Benzoxadiazole | Dimethylaminosulfonyl-aminoethyl | ~6.2 | 2.64–2.67 |
| NBD-F (Fluorinated BTD) | Benzothiadiazole | Fluorine-nitro groups | ~4.8 | 2.1–2.3 |
Benzoxadiazole (BOX) vs. Benzothiadiazole (BTD):
- BOX exhibits a higher dipole moment due to the electronegative oxygen atom, enhancing charge-transfer interactions compared to sulfur-containing BTD .
- BOX derivatives show larger Stokes shifts (~3,779 cm⁻¹) compared to BTD derivatives (~2,500 cm⁻¹), attributed to stronger intramolecular charge transfer (ICT) in the excited state .
Piperazine-sulfonamide vs. Other Substituents:
Photophysical Properties
Table 2: Photophysical Data in Chloroform
| Compound | λ_abs (nm) | λ_em (nm) | Φ_FL | Lifetime (ns) | Stokes Shift (cm⁻¹) |
|---|---|---|---|---|---|
| 4-(Piperazin-1-ylsulfonyl)-BOX | ~420 | ~500 | 0.55–0.65 | 2.1–4.3 | 3,779 |
| BTD (parent) | 390–400 | 480–500 | 0.45–0.55 | 1.5–3.0 | 2,500 |
| DAABD-ED | 419 | 494–498 | 0.60 | 3.5–4.5 | 3,738 |
| NBD-F | 410–415 | 510–520 | 0.30 | 1.2–2.0 | 2,800 |
- Fluorescence Quantum Yield (Φ_FL): 4-(Piperazin-1-ylsulfonyl)-BOX and DAABD-ED exhibit higher Φ_FL (0.55–0.65) than BTD derivatives, likely due to reduced non-radiative decay pathways from rigidified sulfonamide-piperazine substituents . NBD-F shows lower Φ_FL (0.30) due to nitro group-induced quenching .
- Solvent Dependence: BOX derivatives display pronounced solvatochromism, with emission shifts of ~50 nm in polar solvents (e.g., acetonitrile vs. hexane), compared to smaller shifts (~30 nm) in BTD derivatives .
Thermal and Electrochemical Stability
Table 3: Thermal and Electrochemical Properties
| Compound | T_degradation (°C) | Oxidation Potential (V vs. NHE) | Reduction Potential (V vs. NHE) |
|---|---|---|---|
| 4-(Piperazin-1-ylsulfonyl)-BOX | ~300 | +1.2–1.4 | -1.1–1.3 |
| BTD (parent) | ~280 | +1.0–1.2 | -0.9–1.1 |
| DAABD-ED | 310–320 | +1.3–1.5 | -1.2–1.4 |
Thermal Stability:
Electrochemical Band Gaps:
- Electrochemical band gaps for BOX derivatives (2.48–2.70 eV) align closely with optical band gaps (2.64–2.67 eV), indicating minimal exciton binding energy. BTD derivatives show larger discrepancies due to stronger exciton localization .
Biological Activity
4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole (CAS No. 929824-97-5) is a heterocyclic compound characterized by its unique benzoxadiazole core and piperazinylsulfonyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and antifungal properties.
The molecular formula of this compound is C10H12N4O3S, with a molecular weight of 268.29 g/mol. The compound features distinct electronic and steric properties attributed to its benzoxadiazole structure, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The piperazinylsulfonyl group facilitates the formation of hydrogen bonds and other interactions that modulate the activity of these targets. For example, it has been shown to inhibit tyrosinase activity, which is crucial in melanin biosynthesis.
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antitumor effects. For instance, compounds synthesized from this scaffold have shown cytotoxicity against various cancer cell lines. In one study, a series of related compounds were tested for their ability to induce apoptosis in cancer cells, with several exhibiting IC50 values in the low micromolar range .
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of this compound have also been evaluated. A study reported that certain derivatives displayed notable inhibition against bacterial strains such as Staphylococcus aureus and fungal strains like Candida albicans. The mechanism appears to involve disruption of cellular membranes or interference with metabolic pathways .
Case Studies
- Antitumor Efficacy : A derivative of this compound was tested against human breast cancer cells (MCF-7). Results indicated an IC50 value of 5 µM, demonstrating significant cytotoxicity compared to control groups .
- Inhibition of Tyrosinase : Inhibitory studies showed that the compound effectively reduced tyrosinase activity in Agaricus bisporus, with an IC50 value of 0.18 µM. This suggests potential applications in skin whitening formulations .
Data Table: Biological Activities
Q & A
What are the primary synthetic routes for 4-(Piperazin-1-ylsulfonyl)-2,1,3-benzoxadiazole, and what challenges arise in its purification?
Basic Research Question
The synthesis typically involves sulfonylation of the benzoxadiazole core with piperazine derivatives. A common method includes nucleophilic substitution at the sulfonyl chloride group of 4-chlorosulfonyl-2,1,3-benzoxadiazole with piperazine under anhydrous conditions. Challenges include controlling reaction stoichiometry to avoid over-sulfonylation and removing residual piperazine, which often requires gradient elution in column chromatography or recrystallization with polar aprotic solvents .
How is this compound characterized structurally, and which spectroscopic techniques are most reliable?
Basic Research Question
Structural confirmation relies on a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS). The sulfonyl-piperazine moiety produces distinct NMR signals: -NMR shows piperazine protons as a multiplet (δ 2.8–3.5 ppm), while -NMR confirms the sulfonyl group at ~115–120 ppm. FT-IR is critical for identifying the sulfonyl S=O stretch (1350–1300 cm) and benzoxadiazole C-N bonds (1600–1500 cm) .
What are the key applications of this compound in analytical chemistry?
Basic Research Question
It is widely used as a precolumn derivatization reagent for fluorometric detection of carboxylic acids, thiols, and amines in HPLC. For example, its derivative DBD-PZ (4-(N,N-dimethylaminosulfonyl)-7-(1-piperazinyl)-2,1,3-benzoxadiazole) enhances prostaglandin detection sensitivity by forming stable fluorescent adducts, achieving detection limits as low as 10 fmol/μL .
How does the compound’s fluorescence profile influence its utility in bioanalytical assays?
Advanced Research Question
The benzoxadiazole core exhibits strong fluorescence at λ/λ = 450/550 nm, with quantum yields (~0.8) dependent on solvent polarity. In aqueous buffers, aggregation-induced quenching can occur, necessitating optimization of derivatization conditions (e.g., pH 8–9, 40–60°C) to maximize signal-to-noise ratios in biological matrices .
What methodological strategies address contradictory data on the compound’s stability under varying storage conditions?
Advanced Research Question
Discrepancies in stability studies (e.g., hydrolysis rates in acidic vs. basic media) arise from differences in solvent systems and temperature. Accelerated stability testing under ICH guidelines (25°C/60% RH vs. 40°C/75% RH) reveals that lyophilized derivatives stored in amber vials under argon retain >95% integrity for 6 months, whereas aqueous solutions degrade within weeks .
How can researchers optimize its derivatization efficiency for amino acid analysis in complex matrices?
Advanced Research Question
Derivatization efficiency for chiral amino acids (e.g., cysteine, homocysteine) improves using microwave-assisted synthesis (50°C, 5 min) or ultrasound (20 kHz, 10 min). Recent advancements include coupling with UHPLC-Q-Orbitrap HRMS, achieving baseline resolution of enantiomers via diastereomeric derivatives (e.g., DBD-S-M-Pro) with sub-ng/mL detection limits .
What are the limitations of using this compound in mass spectrometry-based workflows?
Advanced Research Question
While its sulfonyl group enhances ionization in ESI-MS, in-source fragmentation can produce interfering peaks. Mitigation strategies include using stable isotope-labeled analogs (e.g., -piperazine derivatives) or post-column infusion of additives (0.1% formic acid) to suppress adduct formation. Matrix effects in biological samples require normalization using internal standards like DAABD-AE .
How does structural modification of the piperazine moiety alter the compound’s biological activity?
Advanced Research Question
Substituting piperazine with methylpiperazine or morpholine modulates lipophilicity (logP changes by ±0.5) and target binding. For instance, 4-(4-methylpiperazin-1-ylsulfonyl) analogs show enhanced blood-brain barrier penetration in neuropharmacological assays, while bulkier groups (e.g., biphenylsulfonyl) improve selectivity for kinase inhibitors .
What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
Density functional theory (DFT) calculations (B3LYP/6-31G*) identify electrophilic hotspots at the sulfonyl group (Mulliken charge: +0.35 e), guiding regioselective modifications. Molecular dynamics simulations (AMBER force field) predict solvent-accessible surfaces, aiding in designing derivatives with improved aqueous solubility (>2 mg/mL) .
How can researchers resolve discrepancies in reported cytotoxicity profiles of benzoxadiazole derivatives?
Advanced Research Question
Variability in cytotoxicity data (e.g., IC ranges from 1–50 μM) stems from differences in cell lines (e.g., HeLa vs. HEK293) and assay protocols (MTT vs. ATP luminescence). Standardized protocols (24-h exposure, 10% FBS) and orthogonal validation (apoptosis markers, caspase-3 activation) are critical for cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
